N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a pyrazole ring, a tetraazole moiety, and an adamantyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound under acidic or basic conditions . The tetraazole moiety can be introduced via a cycloaddition reaction involving azides and nitriles . The adamantyl group is often incorporated through a Friedel-Crafts alkylation reaction . The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-5-carboxamide: Another pyrazole derivative with similar structural features but different functional groups.
3,5-Dimethylpyrazole: A simpler pyrazole compound used in various chemical reactions.
1,2,3,4-Tetrazole: A related heterocyclic compound with a similar nitrogen-rich structure.
Uniqueness
N-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-{2-[3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTYL]ACETYL}-1-HYDRAZINECARBOTHIOAMIDE stands out due to its unique combination of a pyrazole ring, a tetraazole moiety, and an adamantyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)-3-[[2-[3-(tetrazol-2-yl)-1-adamantyl]acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N9OS/c1-3-28-13(2)16(10-22-28)24-18(31)26-25-17(30)9-19-5-14-4-15(6-19)8-20(7-14,11-19)29-23-12-21-27-29/h10,12,14-15H,3-9,11H2,1-2H3,(H,25,30)(H2,24,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBZXXCFSCBXAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=S)NNC(=O)CC23CC4CC(C2)CC(C4)(C3)N5N=CN=N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N9OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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